ベンゾイル-L-バリン

説明

(S)-2-Benzamido-3-methylbutanoic acid, also known as (S)-2-Benzamido-3-methylbutanoic acid, is a useful research compound. Its molecular formula is C12H23NO4S and its molecular weight is 277.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-Benzamido-3-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Benzamido-3-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

新規化合物の合成

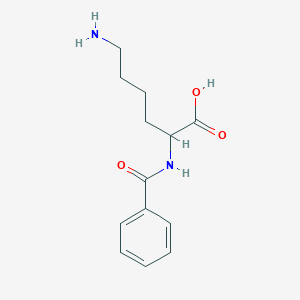

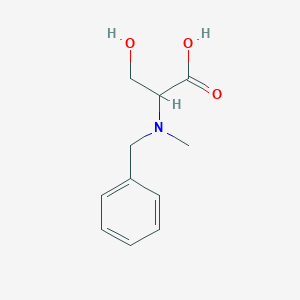

ベンゾイル-L-バリンは、特にL-バリン残基と4-[(4-ブロモフェニル)スルホニル]フェニル部分を含む新規化合物の合成に使用されます . これらの化合物は、N-アシル-α-アミノ酸、4H-1,3-オキサゾール-5-オン、2-アシルアミノケトン、および1,3-オキサゾールのケモタイプに属します .

抗菌活性

ベンゾイル-L-バリンから誘導された化合物は、細菌株および真菌株に対して有望な抗菌活性を示しています . これらの化合物におけるR基の性質は、抗菌効果の効力にとって重要です .

抗バイオフィルム作用

ベンゾイル-L-バリン誘導体は、抗バイオフィルム剤としての可能性について研究されています . 特に、N-{4-[(4-ブロモフェニル)スルホニル]ベンゾイル}-L-バリンと2-{4-[(4-ブロモフェニル)スルホニル]フェニル}-4-イソプロピル-4H-1,3-オキサゾール-5-オンは、グラム陽性病原体、特にエンテロコッカス・フェシウムバイオフィルム関連感染症と戦うための新規抗菌剤の開発の可能性を示しています .

抗酸化活性

ベンゾイル-L-バリン誘導体は、DPPH、ABTS、およびフェリック還元力アッセイによって抗酸化活性をテストされています . これらのアッセイの結果は、これらの化合物の有望な可能性を示しています .

毒性試験

ベンゾイル-L-バリン誘導体の毒性は、淡水ミジンコであるダフニア・マグナ・シュトラウスでテストされています . 潜在的な抗菌効果と毒性に関するインシリコ研究も実施されました

特性

IUPAC Name |

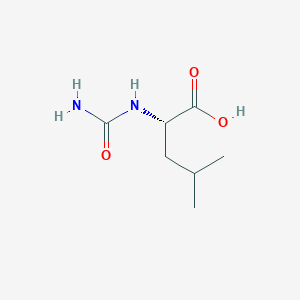

(2S)-2-benzamido-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYQNOPLWKCHED-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833090 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What kind of antimicrobial activity does Benzoyl-L-valine exhibit?

A1: Research suggests that Benzoyl-L-valine doesn't demonstrate significant broad-spectrum antimicrobial activity. While some derivatives, such as N-benzoyl-L-leucine, showed moderate antifungal activity against anthracnose of banana and black spot of pear at a concentration of 0.1mM [, ], other derivatives exhibited weaker effects. Further research, particularly on novel derivatives like N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, indicates potential for improved activity against Gram-positive bacteria, especially Enterococcus faecium biofilms [].

Q2: How does the structure of Benzoyl-L-valine relate to its activity?

A2: The structure-activity relationship (SAR) of Benzoyl-L-valine and its derivatives plays a crucial role in their biological activity. Studies indicate that modifications to the N-acyl group, such as introducing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, can significantly enhance antimicrobial activity []. This suggests that specific structural features are essential for interacting with target sites and influencing potency and selectivity.

Q3: Are there environmental concerns related to using Benzoyl-L-valine derivatives as pesticides?

A3: While Benzoyl-L-valine derivatives have shown some promise as potential pesticides [, ], it's crucial to consider their environmental impact. Limited data is available regarding the ecotoxicological effects and degradation pathways of these compounds. Further research is needed to assess their persistence in the environment, potential bioaccumulation in organisms, and any adverse effects on non-target species.

Q4: What analytical techniques are used to study Benzoyl-L-valine?

A4: Various analytical techniques are employed to characterize and quantify Benzoyl-L-valine and its derivatives. These include:

- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide structural information and confirmation [].

- Chromatography: High-Performance Liquid Chromatography (HPLC) is used for separation, identification, and quantification, especially in biological samples [].

- Elemental Analysis: This technique helps determine the elemental composition of the compound, ensuring purity and confirming the synthesized structure [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。